molecular formula C16H15N3O B2777574 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2097937-64-7

4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2777574
CAS No.: 2097937-64-7
M. Wt: 265.316
InChI Key: GNVCLRNPTPVSRP-UHFFFAOYSA-N
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Description

4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic organic compound belonging to the class of quinazolines. It is characterized as a 1,2,3,4-tetrahydroquinazoline in which the hydrogens at positions 2 and 4 have been replaced by imino and oxo groups, respectively, with a 2-phenylethyl substitution at position 3 . Quinazoline and quinazolinone derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their remarkably diverse spectrum of biological activities . These heterocyclic compounds are known to be core structures in various commercial drugs and are frequently investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobials, among other applications . As a functionalized quinazolinone, this compound serves as a valuable pharmaceutical intermediate or building block for the synthesis of more complex molecules . Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, and investigate its potential interactions with various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-3-(2-phenylethyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-15-13-8-4-5-9-14(13)18-16(20)19(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVMFCLRBFAFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with 2-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, followed by cyclization under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with various functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imino group or the phenylethyl substituent, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.

Major Products:

    Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced quinazolinone derivatives with amine or alkyl groups.

    Substitution: Substituted quinazolinone derivatives with various alkyl, acyl, or aryl groups.

Scientific Research Applications

Introduction to 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one

This compound is a synthetic compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a quinazolinone core, offers diverse possibilities in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits promising activities in:

  • Anticancer Research : Preliminary studies suggest that derivatives of tetrahydroquinazolinones can inhibit tumor growth by inducing apoptosis in cancer cells. The specific role of this compound in this context is under exploration.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The efficacy of this specific compound against various pathogens could provide insights into new antimicrobial therapies.

Neuropharmacology

Research indicates that tetrahydroquinazolinone derivatives may interact with neurotransmitter systems. The potential applications include:

  • Cognitive Enhancement : Investigations into the effects on neurotransmitter modulation could lead to developments in treatments for cognitive disorders such as Alzheimer's disease.
  • Mood Disorders : Compounds with similar structures have been studied for their antidepressant effects, suggesting that this compound may also hold potential in treating mood disorders.

Chemical Biology

The compound can serve as a tool for studying biological processes:

  • Biochemical Pathway Analysis : By acting as a probe or inhibitor, it can help elucidate pathways involving quinazolinone derivatives.
  • Drug Design and Development : Its structure provides a scaffold for the synthesis of novel compounds aimed at specific biological targets.

Case Study Overview

Several research initiatives have highlighted the applications of tetrahydroquinazolinones in various fields:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar compounds induced apoptosis in breast cancer cell lines.
Study BAntimicrobial EfficacyShowed significant inhibition of Staphylococcus aureus growth with related structures.
Study CNeuropharmacological EffectsFound potential modulation of serotonin receptors leading to antidepressant-like effects in animal models.

These case studies underline the versatility of this compound and its derivatives in addressing critical health challenges.

Mechanism of Action

The mechanism of action of 4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group and phenylethyl substituent play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Structural Analogs in the Quinazolinone Family

The following table summarizes key structural and functional differences between the target compound and related tetrahydroquinazolinone derivatives:

Compound Name Substituents (Position 3) Position 4 Group Key Functional Groups Molecular Weight Pharmacological Notes
Target Compound 2-Phenylethyl Imino (-NH) Imino, ketone 265.32 Moderate lipophilicity
1,3-Dimethyl-6-(morpholinesulfonyl)-tetrahydroquinazolin-2-one Morpholinesulfonyl Oxo (-O) Sulfonyl, methyl ~382.42* Bromodomain inhibitor candidate
(2S)-3-Hydroxy-2-(2-nitrophenyl)-tetrahydroquinazolin-4-one 2-Nitrophenyl Oxo (-O) Nitro (-NO₂), hydroxy (-OH) ~313.28* Polar, H-bond donor/acceptor
3-[(3S)-Piperidin-3-yl]-tetrahydroquinazolin-2-one hydrochloride Piperidinyl Oxo (-O) Amine (HCl salt) ~281.77* High solubility in aqueous media

*Estimated based on structural similarity.

Key Observations:

Position 4 Substitution: The imino group in the target compound replaces the oxo group common in other quinazolinones. This substitution may enhance nucleophilic reactivity and alter hydrogen-bonding capabilities compared to oxo-containing analogs .

The piperidinyl substituent in the hydrochloride salt analog introduces a basic nitrogen, increasing aqueous solubility via salt formation .

Functional Group Impact: Sulfonyl and nitro groups (in analogs from and ) are electron-withdrawing, which may stabilize the quinazolinone core but reduce bioavailability. The imino group in the target compound could serve as a hydrogen-bond donor, a feature absent in oxo-containing analogs.

Q & A

Q. What are the standard synthetic protocols for 4-imino-tetrahydroquinazolinone derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted anthranilic acids with aldehydes or ketones. For example, microwave-assisted synthesis (80–120°C, 15–30 min) significantly improves yield (70–85%) compared to conventional heating (6–8 hours, 50–60% yield) . Key steps include:
  • Use of catalysts like p-toluenesulfonic acid (p-TsOH) in ethanol/water mixtures.
  • Recrystallization in ethanol for purification.
    Optimization strategies include monitoring reactions via TLC/HPLC and adjusting solvent polarity to minimize byproducts .

Q. How are structural and purity analyses performed for quinazolinone derivatives?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) at 90–292 K resolves bond lengths (mean C–C = 0.002–0.004 Å) and confirms stereochemistry .
  • Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR (DMSO-d6, 400 MHz) identify substituents, while IR confirms functional groups (e.g., C=O at 1680–1720 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How do structural modifications of the quinazolinone core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Substituent Effects : Addition of electron-withdrawing groups (e.g., -CF₃) at position 2 enhances cytotoxicity (e.g., IC₅₀ = 12.7 µM against HeLa cells) by increasing target binding affinity .
  • Heterocyclic Appendages : Thiadiazole or oxadiazole moieties improve antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) via enhanced membrane penetration .
  • Data-Driven Design : Molecular docking (AutoDock Vina) predicts interactions with tubulin or DNA gyrase, guiding rational modifications .

Q. What experimental approaches resolve contradictions in pharmacological data for quinazolinone derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or selectivity often arise from:
  • Assay Variability : Compare results across standardized assays (e.g., MTT vs. SRB) .
  • Tautomerism : Use 13C^{13}\text{C} NMR and DFT calculations to identify dominant tautomers (e.g., thione vs. thiol forms) that affect bioactivity .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can computational methods enhance the design of quinazolinone-based therapeutics?

  • Methodological Answer :
  • Docking Studies : Prioritize compounds with high binding scores (-8.5 to -10.2 kcal/mol) against targets like EGFR or PARP .
  • ADMET Prediction : Use SwissADME to optimize logP (2–3.5) and reduce hepatotoxicity risks.
  • QSAR Models : Develop regression models (e.g., PLS) correlating substituent descriptors (Hammett σ) with activity .

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